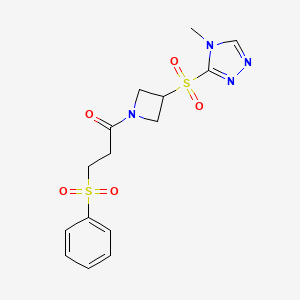

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one , a derivative of triazole and sulfonamide, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the azetidine ring and the introduction of the sulfonyl groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Peaks at δ 7.0 - 8.0 (aromatic protons) |

| IR | Characteristic sulfonamide stretch at ~1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z = 400 |

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound displays potent activity against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The antifungal properties were evaluated against various strains of fungi, including Candida albicans. The compound demonstrated significant antifungal activity with an MIC of 64 µg/mL, suggesting its utility in managing fungal infections .

Anticancer Activity

The compound's anticancer potential was explored through its effects on various cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and disrupt cellular processes in cancer cells.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. In vitro studies have shown efficacy against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes related to inflammatory pathways and cancer progression. Notably, it has shown the ability to modulate cyclooxygenase (COX) activity, which is pivotal in inflammation.

Anticancer Properties

Recent studies have explored the anticancer properties of compounds related to this structure. These compounds can induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of signaling pathways involved in cell survival.

Study on Antimicrobial Efficacy

A comparative study evaluated several azetidinone derivatives against standard bacterial strains. The results indicated that compounds with a methylsulfonyl group exhibited enhanced activity compared to their counterparts without this substituent.

Enzyme Inhibition Assay

In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.

Cancer Cell Line Studies

Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-18-11-16-17-15(18)26(23,24)13-9-19(10-13)14(20)7-8-25(21,22)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXBKRRWAWFNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.